molecular formula C13H17N3O4S B13072212 N-{8-azabicyclo[3.2.1]octan-3-yl}-4-nitrobenzene-1-sulfonamide

N-{8-azabicyclo[3.2.1]octan-3-yl}-4-nitrobenzene-1-sulfonamide

Cat. No.: B13072212
M. Wt: 311.36 g/mol
InChI Key: NKTWHAPHEMRABP-UHFFFAOYSA-N
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Description

N-{8-azabicyclo[3.2.1]octan-3-yl}-4-nitrobenzene-1-sulfonamide is a complex organic compound that features a bicyclic structure. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities.

Preparation Methods

The synthesis of N-{8-azabicyclo[3.2.1]octan-3-yl}-4-nitrobenzene-1-sulfonamide typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through several methodologies, including the use of acyclic starting materials that contain the necessary stereochemical information for the formation of the bicyclic scaffold . Another approach involves the desymmetrization of achiral tropinone derivatives . Industrial production methods often rely on these synthetic routes, with specific reaction conditions tailored to optimize yield and purity.

Chemical Reactions Analysis

N-{8-azabicyclo[3.2.1]octan-3-yl}-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include rhodium (II) complexes and chiral Lewis acids . The major products formed from these reactions depend on the specific conditions and reagents used. For example, asymmetric 1,3-dipolar cycloadditions can yield optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .

Mechanism of Action

The mechanism of action of N-{8-azabicyclo[3.2.1]octan-3-yl}-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of nematode growth . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with key metabolic processes in target organisms .

Properties

Molecular Formula

C13H17N3O4S

Molecular Weight

311.36 g/mol

IUPAC Name

N-(8-azabicyclo[3.2.1]octan-3-yl)-4-nitrobenzenesulfonamide

InChI

InChI=1S/C13H17N3O4S/c17-16(18)12-3-5-13(6-4-12)21(19,20)15-11-7-9-1-2-10(8-11)14-9/h3-6,9-11,14-15H,1-2,7-8H2

InChI Key

NKTWHAPHEMRABP-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1N2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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